molecular formula C27H23N5O2 B11206907 N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B11206907
M. Wt: 449.5 g/mol
InChI Key: PAUAMTOHSHEHOB-UHFFFAOYSA-N
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Description

N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization with the methoxyphenyl and phenyl groups. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative .

Scientific Research Applications

N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)urea
  • N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)carbamate

Uniqueness

N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and pharmacokinetic properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets .

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[4-[[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H23N5O2/c1-18(33)30-20-8-10-21(11-9-20)31-26-25-24(19-6-4-3-5-7-19)16-32(27(25)29-17-28-26)22-12-14-23(34-2)15-13-22/h3-17H,1-2H3,(H,30,33)(H,28,29,31)

InChI Key

PAUAMTOHSHEHOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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